Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate
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Overview
Description
Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, epoxide, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Esterification: The ester linkage is formed by reacting the hydroxyl group with an appropriate carboxylic acid or its derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the epoxidation and hydroxylation steps, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia, thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
Scientific Research Applications
Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and epoxide groups can form hydrogen bonds and covalent bonds with proteins and enzymes, altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C26H41NaO9 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate |
InChI |
InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1 |
InChI Key |
SMEUVQBMXYPYPL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |
Origin of Product |
United States |
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